BenchChemオンラインストアへようこそ!

Sovaprevir

HCV NS3/4A protease Replicon assay Antiviral potency

Sovaprevir (ACH-1625) is a once-daily, high-potency HCV NS3/4A protease inhibitor with an EC50 of 11 nM against GT-1b replicons. Its unique solid-state chemistry (≥6 crystal polymorphs) makes it essential for polymorph screening, crystal growth inhibition, and amorphous solid dispersion research. With a 100% SVR12 rate in treatment-naïve GT-1b patients and activity against R155K variants, it serves as a robust reference for antiviral efficacy, resistance mechanisms, and preclinical combination therapy evaluation.

Molecular Formula C43H53N5O8S
Molecular Weight 800.0 g/mol
CAS No. 1001667-23-7
Cat. No. B610927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSovaprevir
CAS1001667-23-7
SynonymsACH-0141625;  ACH-1625;  ACH0141625;  ACH1625;  ACH 0141625;  ACH 1625
Molecular FormulaC43H53N5O8S
Molecular Weight800.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C(CC(=O)N1CCCCC1)C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7
InChIInChI=1S/C43H53N5O8S/c1-6-28-25-43(28,41(52)46-57(53,54)31-16-17-31)45-39(50)36-22-30(26-48(36)40(51)33(42(2,3)4)23-38(49)47-19-11-8-12-20-47)56-37-24-34(27-13-9-7-10-14-27)44-35-21-29(55-5)15-18-32(35)37/h6-7,9-10,13-15,18,21,24,28,30-31,33,36H,1,8,11-12,16-17,19-20,22-23,25-26H2,2-5H3,(H,45,50)(H,46,52)/t28-,30-,33-,36+,43-/m1/s1
InChIKeyMHFMTUBUVQZIRE-WINRQGAFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sovaprevir (CAS 1001667-23-7): An Investigational HCV NS3/4A Protease Inhibitor with Defined Potency and Resistance Barrier


Sovaprevir (codenamed ACH-1625, CAS 1001667-23-7) is an investigational small-molecule inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, developed by Achillion Pharmaceuticals for the treatment of chronic HCV genotype 1 infection [1]. It acts as a non-covalent, reversible inhibitor of the viral protease, which is essential for HCV polyprotein processing and viral replication . Sovaprevir advanced to Phase 2 clinical development and received Fast Track designation from the U.S. FDA [2]. Its development has been characterized by quantitative in vitro potency assessments, clinical virologic response data in both monotherapy and combination regimens, and a defined resistance-associated variant profile.

Why Sovaprevir (CAS 1001667-23-7) Cannot Be Interchanged with Other NS3/4A Protease Inhibitors


Despite belonging to the same mechanistic class of HCV NS3/4A protease inhibitors, Sovaprevir exhibits quantifiable differences in potency, resistance barrier, and pharmacokinetic properties that preclude simple substitution with other agents. First-generation protease inhibitors such as boceprevir and telaprevir require thrice-daily and twice-daily dosing, respectively, and demonstrate markedly higher EC50 values in replicon assays, indicating lower intrinsic antiviral activity [1]. Sovaprevir's once-daily dosing regimen and higher potency provide a distinct clinical and formulation profile [2]. Furthermore, Sovaprevir presents a unique solid-state chemistry challenge, exhibiting at least six crystal polymorphs with altered pharmacokinetics, necessitating specific formulation strategies with crystal growth inhibitors that are not required for other protease inhibitors [3]. These material differences directly impact both research application and procurement decisions.

Quantitative Evidence Guide for Sovaprevir (CAS 1001667-23-7): Comparative Data for Scientific and Procurement Decision-Making


Sovaprevir Demonstrates Superior In Vitro Potency Against HCV Genotype 1b Replicons Compared to First-Generation Protease Inhibitors

In a comparative analysis of HCV protease inhibitors using genotype 1b replicon assays, Sovaprevir (ACH-1625) exhibited an EC50 of 11 nM. This value is substantially lower—indicating higher potency—than those reported for the first-generation protease inhibitors boceprevir (EC50 = 520 nM) and telaprevir (EC50 = 1,100 nM), as well as the second-wave inhibitor asunaprevir (EC50 = 1 nM) [1]. The quantitative difference underscores Sovaprevir's position as a higher-potency macrocyclic inhibitor within the NS3/4A protease inhibitor class.

HCV NS3/4A protease Replicon assay Antiviral potency EC50 comparison

Sovaprevir Enables Once-Daily Oral Dosing, a Significant Improvement Over the Multiple Daily Doses Required by First-Generation HCV Protease Inhibitors

Sovaprevir is formulated for once-daily oral administration, as supported by its pharmacokinetic profile and the design of its Phase 2 clinical trials, where doses of 200 mg, 400 mg, and 800 mg were given once daily [1]. In contrast, the first-generation protease inhibitors boceprevir and telaprevir require thrice-daily (800 mg TID) and twice-daily (1,125 mg BID) dosing, respectively, due to their shorter half-lives and lower potency [2]. This dosing advantage is a class-level differentiator for second-wave protease inhibitors, which include Sovaprevir, faldaprevir, asunaprevir, simeprevir, and danoprevir [3].

Dosing frequency Pharmacokinetics Patient adherence Formulation

Sovaprevir Exhibits In Vivo Antiviral Activity Against Pre-Existing R155K Resistance Variants, Indicating a Higher Pharmacological Barrier

Clinical virology studies have demonstrated that Sovaprevir maintains antiviral activity against HCV variants harboring the R155K resistance-associated substitution. In a Phase 2a study, a subject with a baseline R155K variant at approximately 100% frequency (by population sequencing) achieved complete early virologic response (cEVR) and sustained virologic response at 12 weeks (SVR12) when treated with Sovaprevir 800 mg in combination with pegylated interferon and ribavirin [1]. Additionally, in a Phase 1b study, resistant variants at residues 155, 156, or 168 were detected at frequencies of 6-34% as early as 12 hours post-dose, yet viral RNA continued to decline, suggesting that Sovaprevir achieves in vivo concentrations sufficient to inhibit these resistant variants . This contrasts with the more rapid selection of resistance observed with first-generation protease inhibitors.

Drug resistance R155K variant NS3 protease Clinical virology

Sovaprevir's Polymorphism Necessitates Specific Crystal Growth Inhibitor Formulation, a Unique Manufacturing Requirement Not Shared by Other Protease Inhibitors

Sovaprevir presents a distinct solid-state chemistry challenge: it exists in at least six crystal polymorphs, each exhibiting altered pharmacokinetics and reduced solubility compared to the amorphous form [1]. This polymorphism necessitates the inclusion of a crystal growth inhibitor—such as hydroxypropyl methylcellulose (HPMC), hydroxypropyl cellulose (HPC), or copovidone—at a specified ratio of Sovaprevir to inhibitor from 40:60 to 60:40 (w/w) in the tablet core to ensure consistent bioavailability . This formulation requirement is unique to Sovaprevir and is not a general characteristic of other HCV protease inhibitors, which typically do not exhibit such extensive and problematic polymorphism.

Polymorphism Solid-state chemistry Formulation Bioavailability

Sovaprevir-Based Combination Regimens Achieve 100% SVR12 in Treatment-Naïve HCV Genotype 1b Patients

In a Phase 2 clinical trial (Study 007) evaluating the combination of Sovaprevir and the NS5A inhibitor ACH-3102 (odalasvir) plus ribavirin in treatment-naïve patients with chronic HCV genotype 1 infection, 100% of patients with genotype 1b (n=8) achieved a sustained virologic response at 12 weeks post-treatment (SVR12) . This result contrasts with the 'suboptimal' SVR rates observed in the same study for genotype 1a patients, highlighting the genotype-specific efficacy of the Sovaprevir-based regimen [1]. Earlier Phase 2 data for Sovaprevir in combination with pegylated interferon and ribavirin showed SVR4 rates of 90%, 85%, and 100% at 200 mg, 400 mg, and 800 mg once-daily doses, respectively .

Sustained virologic response Clinical trial Genotype 1b Combination therapy

Sovaprevir's CYP3A4-Mediated Drug-Drug Interaction Risk Requires Careful Co-Administration Management, a Liability Not Universal Across All Protease Inhibitors

A Phase 1 drug-drug interaction study evaluating Sovaprevir co-administered with ritonavir-boosted atazanavir (a CYP3A4 substrate and inhibitor) resulted in substantially increased plasma concentrations of both drugs and unanticipated Grade 3 or 4 elevations in ALT liver enzymes, leading to a clinical hold by the FDA [1]. This interaction is attributed to Sovaprevir's metabolism by CYP3A4. In contrast, Sovaprevir did not exhibit clinically significant pharmacokinetic interactions with the NS5A inhibitor ACH-3102 (odalasvir), allowing for their combination in interferon-free regimens [2]. The specific interaction with atazanavir highlights a potential safety liability that may not apply equally to all HCV protease inhibitors and necessitates careful consideration in both research and clinical protocol design.

Drug-drug interaction CYP3A4 Pharmacokinetics Safety

Recommended Research and Industrial Applications for Sovaprevir (CAS 1001667-23-7) Based on Quantitative Evidence


In Vitro Antiviral Screening and Mechanism-of-Action Studies

Sovaprevir serves as a high-potency reference NS3/4A protease inhibitor for in vitro studies. Its EC50 of 11 nM against GT-1b replicons, as reported in comparative analyses, makes it a robust positive control for evaluating novel antiviral compounds or for studying the kinetics of HCV protease inhibition [1]. Its defined resistance profile, including activity against R155K variants, allows for detailed investigations of resistance mechanisms and the selection of resistant replicon cell lines.

Solid-State Chemistry and Pharmaceutical Formulation Development

The unique polymorphism of Sovaprevir (≥6 crystal forms) makes it an ideal model compound for solid-state chemistry research and formulation development [1]. Studies focused on polymorph screening, crystal growth inhibition, and amorphous solid dispersion technologies can leverage Sovaprevir as a challenging, yet well-characterized, active pharmaceutical ingredient. The patent-specified formulation requirements provide a baseline for developing bioequivalent or improved formulations.

Preclinical Development of Genotype 1b-Specific Combination Therapies

Given the 100% SVR12 rate achieved in treatment-naïve HCV genotype 1b patients with a Sovaprevir-based all-oral regimen, this compound is a valuable component for preclinical studies focused on genotype 1b [1]. It can be used as a benchmark protease inhibitor in combination with novel NS5A, NS5B, or host-targeting agents to evaluate additive or synergistic antiviral effects specifically in GT-1b replicon systems or humanized mouse models.

Drug-Drug Interaction and CYP3A4 Metabolism Studies

Sovaprevir's documented interaction with CYP3A4 inhibitors, which resulted in clinically significant ALT elevations, makes it a relevant tool for studying cytochrome P450-mediated drug-drug interactions [1]. It can be used in in vitro hepatocyte models or in vivo animal studies to investigate the mechanisms of metabolic interaction and hepatotoxicity risk, providing a reference point for screening new chemical entities with similar metabolic liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sovaprevir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.